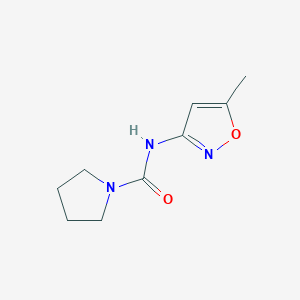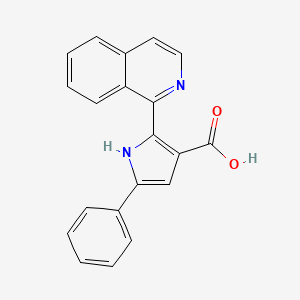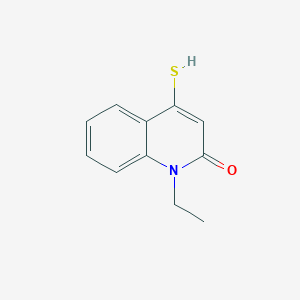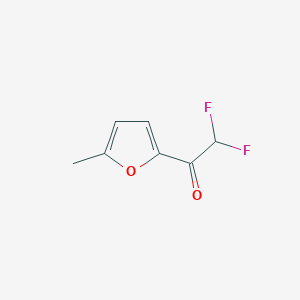
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum: is a coordination complex that features platinum as the central metal atom, coordinated with two 2-(2-propenyl)phenyl ligands and two triphenylphosphine ligands. This compound is known for its applications in catalysis and material science due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with 2-(2-propenyl)phenyl and triphenylphosphine ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use phosphine ligands or halide ions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with biological molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
Wirkmechanismus
The mechanism by which Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various substrates, facilitating catalytic reactions. The 2-(2-propenyl)phenyl and triphenylphosphine ligands influence the electronic properties of the platinum center, enhancing its reactivity and selectivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure but contains palladium instead of platinum.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel as the central metal atom, used in various catalytic applications.
Uniqueness: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is unique due to the presence of the 2-(2-propenyl)phenyl ligands, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic and material science applications .
Eigenschaften
Molekularformel |
C54H48P2Pt |
|---|---|
Molekulargewicht |
954.0 g/mol |
IUPAC-Name |
platinum(2+);prop-2-enylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C9H9.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-6-9-7-4-3-5-8-9;/h2*1-15H;2*2-5,7H,1,6H2;/q;;2*-1;+2 |
InChI-Schlüssel |
WKCUCUMVHARFHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)




![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
